molecular formula C5H10N2O2 B3228474 methyl N-(azetidin-3-yl)carbamate CAS No. 1263281-31-7

methyl N-(azetidin-3-yl)carbamate

Cat. No. B3228474
CAS RN: 1263281-31-7
M. Wt: 130.15
InChI Key: DQAVTPNFFSXYDH-UHFFFAOYSA-N
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Description

Methyl N-(azetidin-3-yl)carbamate is an organic compound . It is also known as TBAMC, a synthetic molecule used in various scientific research applications, including organic synthesis, medicinal chemistry, and drug development.


Synthesis Analysis

The synthesis of methyl N-(azetidin-3-yl)carbamate involves the reaction of methanol and urea . Aza-Michael addition is a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds .


Molecular Structure Analysis

The molecular formula of methyl N-(azetidin-3-yl)carbamate is C5H10N2O2 . The InChI code is 1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H .


Physical And Chemical Properties Analysis

Methyl N-(azetidin-3-yl)carbamate has a molecular weight of 130.15 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

Methyl N-(azetidin-3-yl)carbamate has several safety precautions. It has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl N-(azetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-9-5(8)7-4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVTPNFFSXYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(azetidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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